molecular formula C17H11ClN2O B1349017 2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine CAS No. 443289-56-3

2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine

Cat. No. B1349017
M. Wt: 294.7 g/mol
InChI Key: TVBKVVGZNIFKNK-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Chemical properties like acidity or basicity, reactivity with other substances, and photostability might also be studied.


Scientific Research Applications

Synthesis and Antimicrobial Activities

Bektaş et al. (2007) synthesized novel derivatives involving the 2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine framework, showing potential antimicrobial activities. This research indicates the compound's relevance in developing new antimicrobial agents, which can be significant in medical and pharmaceutical research (Bektaş et al., 2007).

Synthesis and Fluorescent Properties

Phatangare et al. (2013) focused on the synthesis of fluorescent derivatives of the compound, indicating its potential use in creating fluorescent materials. These materials have applications in various fields, including sensing, imaging, and material science. The study also highlighted the compound's good antifungal activity, adding another dimension to its potential applications (Phatangare et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions to be taken while handling the compound and first aid measures in case of exposure.


Future Directions

This involves discussing potential applications of the compound and areas of future research.


properties

IUPAC Name

2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBKVVGZNIFKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353760
Record name 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine

CAS RN

443289-56-3
Record name 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

80 μmol of 2,4-diaminophenol.2HCl and 80 μmol of 5-chloro-naphthalene-1-carboxylic acid were dissolved in 100 mg of PPA, and then, the mixed solution was stirred at a temperature of 180° C. for 3 to 4 hours. After completion of the reaction, the reaction solution was cooled, neutralized with 10% NaOH, and filtered by using distilled water for recrystallization in a slow manner, thereby obtaining 18.7 mg of 2-(5-chloronaphthalene-1-yl)benzo[d]oxazole-5-amine (Derivative #5) (yield: 79%).
Quantity
80 μmol
Type
reactant
Reaction Step One
Quantity
80 μmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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